molecular formula C8H5FN4O2S B13701197 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13701197
M. Wt: 240.22 g/mol
InChI Key: YIFGIQJYKFFBDZ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to the thiadiazole ring. The unique structural features of this compound make it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluoro-2-nitroaniline with thiosemicarbazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete cyclization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-(4-Fluoro-2-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the thiadiazole ring can facilitate interactions with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-amine: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: Lacks the nitro group, which may reduce its potential for specific interactions with biological targets.

    5-(4-Fluoro-2-nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring, which may alter its chemical and biological properties.

Uniqueness

The combination of the fluorine atom and the nitro group on the phenyl ring, along with the thiadiazole ring, gives 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine unique properties. These structural features can enhance its reactivity and potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H5FN4O2S

Molecular Weight

240.22 g/mol

IUPAC Name

5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

YIFGIQJYKFFBDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

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